molecular formula C14H30O3Si B1582513 Tris(tert-butoxy)vinylsilane CAS No. 5356-88-7

Tris(tert-butoxy)vinylsilane

Cat. No. B1582513
CAS RN: 5356-88-7
M. Wt: 274.47 g/mol
InChI Key: BQRPSOKLSZSNAR-UHFFFAOYSA-N
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Description

Tris(tert-butoxy)vinylsilane is a chemical compound . It is also known as TBS . The CAS Number of this compound is 5356-88-7 .


Synthesis Analysis

A series of sterically hindered tin(IV) siloxanes were synthesized by the reaction between tris(tert-butoxy)silanol/tri-phenylsilanol and organotin chlorides . Another synthesis method involves the oxidation of Ce[OSi(OtBu)3]3(thf)2 with trityl chloride .


Molecular Structure Analysis

The molecular formula of Tris(tert-butoxy)vinylsilane is C14H30O3Si . Its molecular weight is 274.47 .


Chemical Reactions Analysis

Tris(tert-butoxy)silanol can react with various metal alkyl amides to act as precursors for vapor deposition metal silicates . It also reacts with tetrakis(dimethylamino)-hafnium vapor for vapor phase deposition of hafnium silicate glass films .


Physical And Chemical Properties Analysis

Tris(tert-butoxy)vinylsilane is a solid substance . Its boiling point is 205-210 °C and its melting point is 63-65 °C .

Scientific Research Applications

Stereoselective Synthesis

  • Gold(I)-Catalyzed Acetylenic Sila-Cope Rearrangement : Cationic tri-tert-butylphosphinegold(I) catalyzes the sila-Cope rearrangement of acetylenic allylsilanes, enabling the stereoselective synthesis of vinylsilanes, as shown by Horino, Luzung, and Toste (2006) in the Journal of the American Chemical Society (Horino, Luzung, & Toste, 2006).

Carbon Fiber Modification

  • Silicone Peroxide for Carbon Fiber Surface Modification : Tris(tert-butyldioxy)-vinyl-silane (VTPS) improves the mechanical properties of carbon fibers reinforced polydimethylsiloxanes (PDMS) composites. This study by Wang et al. (2016) in Materials Letters demonstrates the bonding of Si-CH=CH2 groups to carbon fibers for enhanced interfacial shear strength (Wang et al., 2016).

Pd(0) Catalysis in Organic Chemistry

  • Coupling with Vinyl or Aryl Iodides : Labaudinière and Normant (1992) in Tetrahedron Letters found that a tert-butoxy group on vinyl zinc bromides doesn't hinder their coupling with p-iodoanisole under Pd(0) catalysis, suggesting applications in organic synthesis (Labaudinière & Normant, 1992).

Supramolecular Chemistry

  • Poly(tert-butoxystyrene)-b-Polystyrene-b-Poly(4-vinylpyridine) Triblock Copolymers : Sart et al. (2010) in Macromolecules studied the synthesis and self-assembly of triblock copolymers involving tert-butoxystyrene and 4-vinylpyridine, demonstrating their potential in creating ordered nanostructures (Sart et al., 2010).

Polymer Chemistry

  • Silicone Elastomers for Dielectric Transducers : Dascalu et al. (2015) in RSC Advances synthesized vinyl end-functionalized polysiloxanes containing trifluoropropyl groups for use in dielectric elastomer transducers, highlighting the role of vinylsilane in enhancing electromechanical properties (Dascalu et al., 2015).

Thin Film Technology

  • Plasma-Polymerized Tris(2-methoxyethoxy)vinylsilane for Solid Polymer Electrolytes : Ogumi, Uchimoto, and Takehara (1989) in the Journal of The Chemical Society synthesized a high ionic conductivity ultra-thin film of solid polymer electrolyte using a plasma-polymerized vinylsilane variant, showcasing its potential in thin film applications (Ogumi, Uchimoto, & Takehara, 1989).

Safety And Hazards

Tris(tert-butoxy)vinylsilane is a combustible liquid . It causes eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

Tris(tert-butoxy)silanol is used for atomic layer deposition (ALD) of highly conformal layers of amorphous silicon dioxide and aluminum oxide nanolaminates . It can also act as a precursor for the deposition of silica . It is expected to have more applications in the future.

properties

IUPAC Name

ethenyl-tris[(2-methylpropan-2-yl)oxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O3Si/c1-11-18(15-12(2,3)4,16-13(5,6)7)17-14(8,9)10/h11H,1H2,2-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRPSOKLSZSNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[Si](C=C)(OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968327
Record name Tri-tert-butoxy(ethenyl)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(tert-butoxy)vinylsilane

CAS RN

5356-88-7
Record name Tris(1,1-dimethylethoxy)ethenylsilane
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URL https://commonchemistry.cas.org/detail?cas_rn=5356-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Silyl peroxide
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Record name Tri-tert-butoxy(ethenyl)silane
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Record name Tris(tert-butoxy)vinylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Januszewski, I Kownacki… - European Journal of …, 2017 - Wiley Online Library
We report herein the study of the selective mono‐functionalization of 1,1,3,3‐tetramethyldisiloxane (TMDSO) with vinyl‐substituted silicon derivatives through the hydrosilylation reaction…

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